REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[C:5]([CH3:13])[C:4]=1[N+:14]([O-])=O.N#N>[Pd].CO>[CH3:1][O:2][C:3]1[C:4]([NH2:14])=[C:5]([CH3:13])[C:6]([C:9]([F:10])([F:12])[F:11])=[CH:7][CH:8]=1
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Name
|
1-methoxy-3-methyl-2-nitro-4-(trifluoromethyl)benzene
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C=C1)C(F)(F)F)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
77.4 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir under H2 atmosphere for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged round bottom flask
|
Type
|
ADDITION
|
Details
|
A balloon containing H2
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a plug of Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=C1N)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |